molecular formula C9H20N2O2 B12312082 tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate CAS No. 1268520-78-0

tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate

Cat. No.: B12312082
CAS No.: 1268520-78-0
M. Wt: 188.27 g/mol
InChI Key: NVUWUDUEKXDLAG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an aminopropyl group, and a methylcarbamate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminopropyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and an aminopropyl derivative in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually catalyzed by palladium, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the functional groups within the compound, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

1268520-78-0

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C9H20N2O2/c1-7(6-10)11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3/t7-/m0/s1

InChI Key

NVUWUDUEKXDLAG-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(CN)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.